1-(2,5-Difluoro-4-methoxyphenyl)ethanone
Description
1-(2,5-Difluoro-4-methoxyphenyl)ethanone is an acetophenone derivative featuring a benzene ring substituted with two fluorine atoms at positions 2 and 5, and a methoxy group at position 2. Its molecular formula is C₉H₈F₂O₂ (molecular weight: 198.16). The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-(2,5-difluoro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEZGJBDWKAVRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Challenges
The methoxy group at position 4 activates the ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, fluorines at positions 2 and 5 deactivate the ring, reducing its overall reactivity. To overcome this, harsh conditions—such as elevated temperatures (120–150°C) and strong Lewis acids like aluminum chloride (AlCl₃)—may be required.
Example Protocol :
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Substrate : 2,5-Difluoro-4-methoxybenzene
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Acylating Agent : Acetyl chloride or acetic anhydride
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Catalyst : AlCl₃ (2–3 equivalents)
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Solvent : Dichloromethane or nitrobenzene
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Temperature : 0°C to reflux (40–80°C)
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Reaction Time : 6–24 hours
Regioselectivity and Byproduct Formation
The acetyl group may preferentially occupy position 3 or 6 due to steric and electronic factors, leading to mixtures of regioisomers. Computational studies suggest that the methoxy group’s ortho/para-directing influence competes with fluorine’s meta-directing effects, resulting in incomplete selectivity.
Grignard Reaction and Oxidation Pathway
This two-step approach involves forming a secondary alcohol via Grignard addition to a benzaldehyde precursor, followed by oxidation to the ketone.
Synthesis of 2,5-Difluoro-4-methoxybenzaldehyde
The aldehyde precursor can be synthesized via formylation of 2,5-difluoro-4-methoxybromobenzene using a Pd-catalyzed carbonylation or via the Duff reaction (hexamine and trifluoroacetic acid).
Duff Reaction Protocol :
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Substrate : 2,5-Difluoro-4-methoxyaniline
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Reagents : Hexamethylenetetramine, trifluoroacetic acid
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Temperature : 100–120°C
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Yield : ~40–50% (typical for hindered substrates)
Grignard Addition and Oxidation
Reacting the aldehyde with methylmagnesium bromide forms 1-(2,5-difluoro-4-methoxyphenyl)ethanol, which is oxidized to the target ketone using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).
Optimized Conditions :
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Grignard Reagent : MethylMgBr (1.2 equivalents)
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Solvent : Tetrahydrofuran (THF), –78°C to room temperature
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Oxidation : Swern conditions (0°C, 2 hours)
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Overall Yield : 55–65%
Suzuki Coupling and Subsequent Acylation
Transition-metal-catalyzed cross-coupling offers a modular route to construct the aromatic scaffold before introducing the acetyl group.
Boronic Acid Synthesis
2,5-Difluoro-4-methoxyphenylboronic acid is prepared via lithiation-borylation of 1-bromo-2,5-difluoro-4-methoxybenzene.
Lithiation Protocol :
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Substrate : 1-Bromo-2,5-difluoro-4-methoxybenzene
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Base : LDA (Lithium diisopropylamide), –78°C
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Electrophile : Trimethyl borate
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Yield : 70–75%
Acetyl Group Introduction
The boronic acid undergoes Suzuki coupling with acetyl-protected vinyl halides, followed by deprotection. Alternatively, Pd-catalyzed ketone synthesis via carbon monoxide insertion may be employed.
Nucleophilic Aromatic Substitution (NAS)
Electron-deficient aryl fluorides can undergo NAS with acetylide ions, though this method is less common due to the weak nucleophilicity of acetylides.
NAS Protocol :
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Substrate : 1,2,5-Trifluoro-4-methoxybenzene
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Nucleophile : Lithium acetylide (generated from acetylene and n-BuLi)
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Solvent : Dimethylformamide (DMF), 80°C
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Yield : <30% (low due to competing side reactions)
Directed Ortho Metalation (DoM)
Using the methoxy group as a directing group, lithiation at the ortho position followed by quenching with an acetyl equivalent provides regioselective access to the ketone.
DoM Protocol :
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Substrate : 2,5-Difluoro-4-methoxybenzene
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Base : LDA, –78°C
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Electrophile : N,N-Dimethylacetamide (DMAc)
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Workup : Hydrolysis with HCl
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Yield : 50–60%
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Friedel-Crafts | One-step, simple setup | Poor regioselectivity, harsh conditions | 20–35 |
| Grignard/Oxidation | High purity, scalable | Multi-step, sensitive intermediates | 55–65 |
| Suzuki Coupling | Modular, tunable substituents | Requires pre-functionalized boronic acid | 60–70 |
| NAS | Direct C–C bond formation | Low yields, limited scope | <30 |
| DoM | Regioselective, mild conditions | Specialized reagents required | 50–60 |
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluoro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,5-difluoro-4-methoxybenzoic acid, while reduction could produce 1-(2,5-difluoro-4-methoxyphenyl)ethanol.
Scientific Research Applications
Scientific Research Applications
Research has indicated potential biological activities associated with this compound, particularly in anti-inflammatory and anticancer contexts. For instance:
- Anti-inflammatory Studies : The compound has been evaluated for its ability to inhibit neutrophil activity, showing promise in reducing inflammation markers.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against certain cancer cell lines.
Case Study: Antiproliferative Activity
In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that modifications at specific positions on the phenyl ring significantly impacted biological activity. For example:
- Compound Variants : Substituting different functional groups at the para and ortho positions resulted in varying levels of growth inhibition in Ewing's sarcoma cell lines.
| Compound | GI50 (μM) |
|---|---|
| 1-(2,5-Difluoro-4-methoxyphenyl)ethanone | 20 |
| Modified Compound A | 0.9 |
| Modified Compound B | >10 |
Medicinal Chemistry
The therapeutic potential of this compound is being explored in drug discovery programs aimed at developing new anti-inflammatory agents and anticancer drugs. Its ability to modulate biochemical pathways suggests that it may interact with specific molecular targets involved in disease processes.
Mechanism of Action
The mechanism by which 1-(2,5-Difluoro-4-methoxyphenyl)ethanone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
1-(3,5-Difluoro-4-methoxyphenyl)ethanone (CAS 170570-79-3)
- Structure : Fluorines at positions 3 and 5, methoxy at 4.
- Key Differences : Fluorine substitution at positions 3 and 5 creates a symmetrical electronic environment, whereas the 2,5-difluoro isomer (target compound) introduces asymmetry. The latter may exhibit distinct binding interactions due to altered steric and electronic effects .
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (CAS 22089-12-9)
- Structure : Hydroxyl groups at 2 and 5, methoxy at 4.
- Key Differences: Hydroxyl groups enhance hydrogen-bonding capacity, increasing α-glucosidase inhibitory activity (IC₅₀ values < 10 μM). ~1.8 for the hydroxylated analog) .
1-(4-Fluoro-2-methoxyphenyl)ethanone (CAS 51788-80-8)
- Structure : Single fluorine at 4, methoxy at 2.
α-Glucosidase Inhibition
- Hydroxylated Analogs: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: IC₅₀ = 8.2 μM (strong inhibition via hydrogen bonding with enzyme residues). 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone: IC₅₀ = 9.1 μM (lower activity due to hydroxyl positioning).
- Fluorinated Target Compound: Predicted weaker inhibition (fluorine cannot form hydrogen bonds), but enhanced bioavailability due to increased lipophilicity .
Molecular Docking Insights
Physicochemical Properties
| Compound Name | Molecular Weight | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 1-(2,5-Difluoro-4-methoxyphenyl)ethanone | 198.16 | ~2.5 | 0 | 4 |
| 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone | 182.17 | ~1.8 | 2 | 5 |
| 1-(3,5-Difluoro-4-methoxyphenyl)ethanone | 198.16 | ~2.5 | 0 | 4 |
| 1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone | 300.72 | ~3.2 | 2 | 5 |
- Lipophilicity : Fluorine substitution increases logP, favoring membrane permeability.
- Solubility : Hydroxylated analogs have higher aqueous solubility (e.g., ~50 mg/mL vs. ~20 mg/mL for fluorinated compounds) .
Biological Activity
1-(2,5-Difluoro-4-methoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a methoxy group and two fluorine atoms on the aromatic ring. The chemical formula is , and its molecular weight is approximately 200.18 g/mol. The presence of fluorine atoms often enhances the lipophilicity and biological activity of organic compounds.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in critical cellular processes:
- Glycogen Synthase Kinase-3 (GSK-3) : Inhibitors targeting GSK-3 are promising for treating neurodegenerative diseases. A study demonstrated that compounds related to this compound exhibit significant GSK-3 inhibition, suggesting potential therapeutic applications in conditions like Alzheimer’s disease .
- Nuclear Receptor Signaling : The compound may also interact with nuclear receptors, influencing gene expression related to metabolic processes.
Anticancer Properties
This compound has been investigated for its anticancer properties. A patent describes its use as an inhibitor of NSD2, a histone methyltransferase implicated in various cancers. The inhibition of NSD2 may lead to reduced tumor growth and enhanced efficacy of existing chemotherapy agents .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
Case Study 1: GSK-3 Inhibition
A detailed study evaluated the binding affinity and selectivity of several derivatives of this compound against GSK-3. The results showed that some analogs had an IC50 value below 10 nM, indicating high potency. The study utilized both biochemical assays and in vivo models to confirm the therapeutic potential of these compounds in neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activity, derivatives containing the difluoromethoxy group were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the difluoro group significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50 (nM) | Reference |
|---|---|---|---|
| GSK-3 Inhibition | Glycogen Synthase Kinase-3 | <10 | |
| Antimicrobial | Staphylococcus aureus | 5 | |
| Anticancer | NSD2 Inhibition | N/A |
Table 2: Structural Variants and Their Activities
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| This compound | Methoxy and difluoro substitutions | GSK-3 inhibitor |
| Derivative A | Additional methyl group | Enhanced antimicrobial |
| Derivative B | Halogenated variant | Increased anticancer activity |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2,5-difluoro-4-methoxyphenyl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with 2,5-difluoro-4-methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:
- Catalyst loading : Excess AlCl₃ (>1.2 equiv) improves electrophilic substitution but may increase side reactions.
- Temperature : Reactions at 0–5°C minimize decomposition of the acyl chloride intermediate .
- Solvent : Dichloromethane or nitrobenzene enhances electrophilicity of the acylium ion.
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from di- or tri-substituted byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
Methodological Answer:
- Di-substituted byproducts : Arise from over-acylation; controlled stoichiometry of the acyl chloride (1.0–1.1 equiv) reduces this risk .
- Demethylation : Occurs under acidic conditions; use of anhydrous solvents and inert atmospheres prevents hydrolysis of the methoxy group .
- Halogen displacement : Fluorine may be displaced by nucleophiles (e.g., Cl⁻ in AlCl₃); low-temperature conditions minimize this .
Advanced Research Questions
Q. How do electronic effects of the 2,5-difluoro and 4-methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-withdrawing fluorine groups deactivate the aromatic ring, making direct coupling (e.g., Suzuki-Miyaura) challenging. Pre-functionalization via directed ortho-metalation (using LiTMP) introduces boronate esters at specific positions .
- Methoxy group : Acts as an electron donor, enhancing para-directing effects. Computational modeling (DFT) predicts regioselectivity in electrophilic substitutions .
Q. What discrepancies exist in reported melting points or spectral data for this compound, and how should researchers validate their findings?
Methodological Answer:
- Melting point variations : Reported values range from 85–92°C due to polymorphism or solvent retention. Differential Scanning Calorimetry (DSC) should be used to confirm thermal behavior .
- Spectral contradictions : Compare NMR data with NIST reference spectra and validate via heteronuclear correlation experiments (HSQC/HMBC) .
Q. How can computational tools (e.g., QSPR, molecular docking) predict the compound’s potential as a pharmaceutical intermediate?
Methodological Answer:
- QSPR models : Correlate logP (1.5–2.0) and polar surface area (83.8 Ų) with bioavailability. Predict moderate blood-brain barrier permeability .
- Docking studies : The ketone moiety may interact with enzyme active sites (e.g., cytochrome P450). Molecular dynamics simulations assess binding stability .
Data Contradiction Analysis
Q. Why do some sources report conflicting CAS registry numbers for structurally similar ethanones?
Critical Analysis:
- Example : The compound 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone is listed under CAS 7507-89-3 (NIST) but may be confused with 35241-55-5 (Bellancom) due to registry errors.
- Resolution : Cross-check IUPAC names and InChI keys (e.g., GKSGTWUNURZTKD-UHFFFAOYSA-N) via PubChem or NIST databases .
Experimental Design Considerations
Q. What strategies optimize the scalability of this compound’s synthesis for preclinical studies?
Methodological Answer:
- Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic Friedel-Crafts steps.
- Green chemistry : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl) to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
